

Literature review of piperazine-2-carboxylic acid derivatives in medicinal chemistry

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Compound of Interest

Compound Name: *Methyl Piperazine-2-carboxylate Dihydrochloride*

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An In-depth Technical Guide to Piperazine-2-Carboxylic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms allows for extensive structural modifications, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1] Among its many derivatives, piperazine-2-carboxylic acid has emerged as a crucial chiral building block for the synthesis of a wide array of therapeutic agents targeting various diseases, including viral infections, cancer, and neurological disorders.[3][4][5] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of piperazine-2-carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Piperazine-2-Carboxylic Acid and its Derivatives

The synthesis of optically active piperazine-2-carboxylic acid is a critical step in the development of chiral drug candidates. Several methodologies have been established, ranging

from laboratory-scale procedures to industrial applications.

Asymmetric Hydrogenation

A prevalent industrial-scale method involves the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives. This process utilizes optically active rhodium complexes as catalysts to produce enantiomerically pure piperazine-2-carboxylic acid derivatives, which are valuable intermediates for pharmaceuticals like HIV protease inhibitors.^[6]

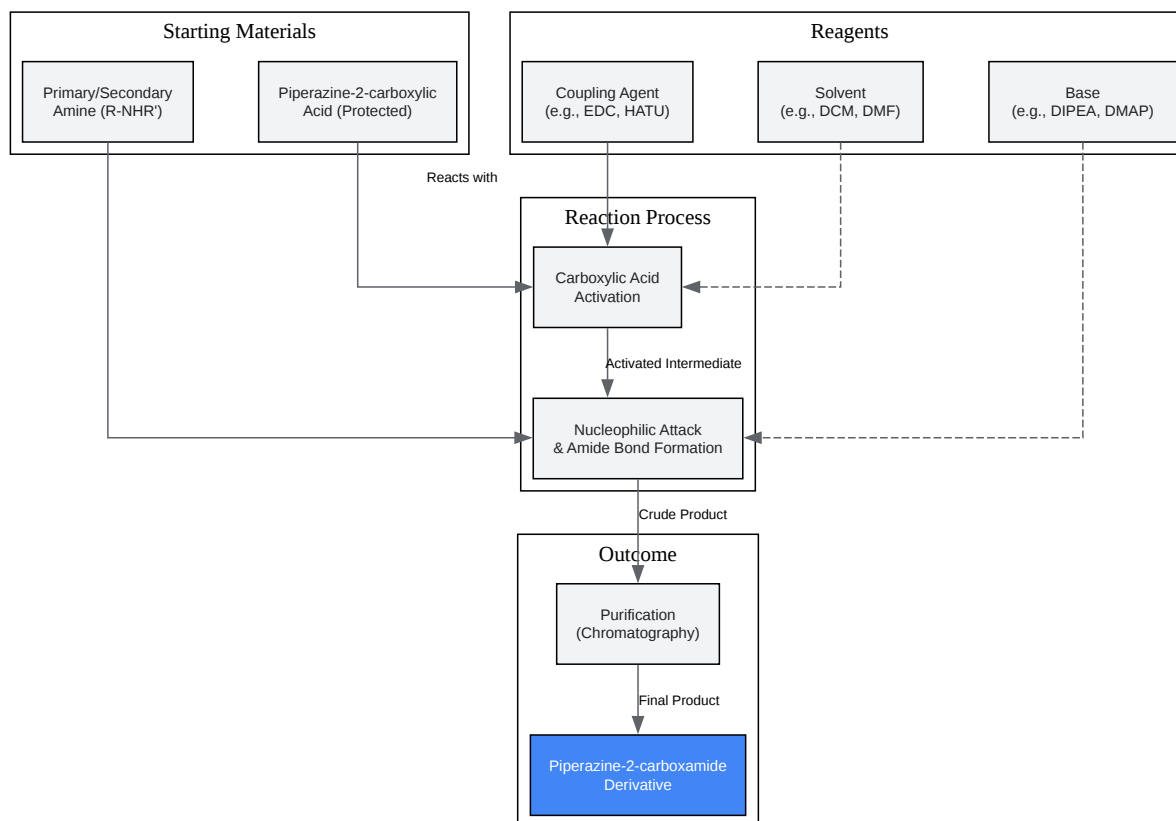
Direct Hydrogenation

A common laboratory synthesis involves the direct hydrogenation of 2-pyrazinecarboxylic acid. The reaction is typically carried out in water using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The product is then isolated as a hydrochloride salt.^[7]

Derivative Synthesis: Amide Coupling

The most common method for creating diverse libraries of derivatives is through amide bond formation at the carboxylic acid moiety. Standard peptide coupling reagents are employed for this purpose.

Logical Workflow for Amide Derivative Synthesis



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Caption: General workflow for the synthesis of piperazine-2-carboxamide derivatives via amide coupling.

Medicinal Chemistry Applications and Biological Activity

Piperazine-2-carboxylic acid derivatives have demonstrated significant potential across multiple therapeutic areas.

Anti-Alzheimer's Agents: Cholinesterase Inhibition

The development of Multi-target-Directed Ligands (MTDLs) is a key strategy for treating complex diseases like Alzheimer's.^[8] Derivatives of 1,4-bisbenzylpiperazine-2-carboxylic acid have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial to the progression of Alzheimer's disease.^{[8][9]}

- Key Findings:
 - The free carboxylic acid derivatives showed enhanced selectivity for AChE.^[8]
 - Hydroxamic acid and carboxamide derivatives were highly potent and selective inhibitors of BChE.^[8]
 - Kinetic studies revealed a competitive inhibition mechanism for both enzymes.^[8]
 - Lead compounds exhibited low cytotoxicity in human neuroblastoma (SH-SY5Y) cell lines.^[8]

Table 1: Cholinesterase Inhibitory Activity of Lead Compounds

^[8] Compound	Target	Ki (Inhibition Constant)	Selectivity Index (SI)
4c (Carboxylic Acid)	AChE	10.18 ± 1.00 µM	~17.90 (for AChE)
7b (Hydroxamic Acid)	BChE	1.6 ± 0.08 nM	~21862.5 (for BChE)
Donepezil (Reference)	BChE	12.5 ± 2.6 µM	-

| Tacrine (Reference) | BChE | 17.3 ± 2.3 nM | - |

Antiviral Agents: HIV Protease and Entry Inhibition

Optically active piperazine-2-carboxylic acid is a foundational structural unit for several HIV protease inhibitors. The versatile scaffold has also been incorporated into molecules targeting HIV-1 entry and replication at various stages.

- Key Findings:
 - The (S)-configuration of piperazine-2-carboxylic acid amides is a key component in potent HIV protease inhibitors. [6][10] * Indole-7-carboxamides containing a piperazine moiety act as potent HIV-1 inhibitors with EC₅₀ values in the picomolar to nanomolar range. [11] * Piperazine-containing naphthyridone derivatives have shown significant anti-HIV activity (EC₅₀ > 0.08 μM) with a high selectivity index.

[11]Table 2: Anti-HIV Activity of Piperazine Derivatives

[11] Derivative Class	Compound Example	Target/Assay	EC ₅₀	CC ₅₀	Selectivity Index (SI)
Indole-7-carboxamide	42	HIV-1 Inhibition	5.8 x 10 ⁻⁶ μM	29 μM	>4000
Indole-7-carboxamide	43	HIV-1 Inhibition	4 x 10 ⁻⁵ μM	9.2 μM	>230000

| Naphthyridone | 51 | HIV Inhibition | > 0.08 μM | - | ≥ 3707 |

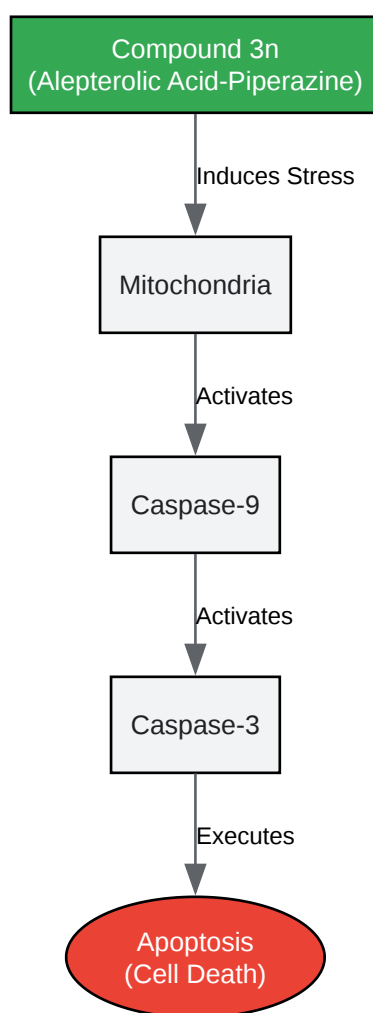
Anticancer Agents

The piperazine scaffold is frequently utilized in the design of anticancer agents due to its ability to interact with various biological targets, inhibit the cell cycle, and suppress angiogenesis. Derivatives of piperazine-2-carboxylic acid have been successfully conjugated to natural products and other pharmacophores to create potent cytotoxic agents.

- Key Findings:

- Alepterolic acid derivatives tethered to piperazine showed significant toxicity against triple-negative breast cancer (TNBC) cells, inducing caspase-dependent apoptosis. [12] * Vindoline (a Vinca alkaloid) conjugated with N-substituted piperazines exhibited outstanding cytotoxic activity against a panel of 60 human cancer cell lines. [13] * The substituent on the piperazine nitrogen is crucial for activity, with electron-withdrawing groups like trifluoromethylbenzyl showing high potency.

[13]Apoptosis Induction Pathway



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Caption: Caspase-dependent apoptosis pathway induced by an anticancer piperazine derivative.

Table 3: Anticancer Activity of Piperazine Derivatives

Derivative Class	Compound	Cell Line	Activity Metric	Value
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| Alepterolic Acid | 3n | MDA-MB-231 (Breast) | IC50 | $5.55 \pm 0.56 \mu\text{M}$ |[12] | Vindoline Conjugate | 23 | MDA-MB-468 (Breast) | GI50 | $1.00 \mu\text{M}$ |[13] | Vindoline Conjugate | 25 | HOP-92 (Lung) | GI50 | $1.35 \mu\text{M}$ |[13]

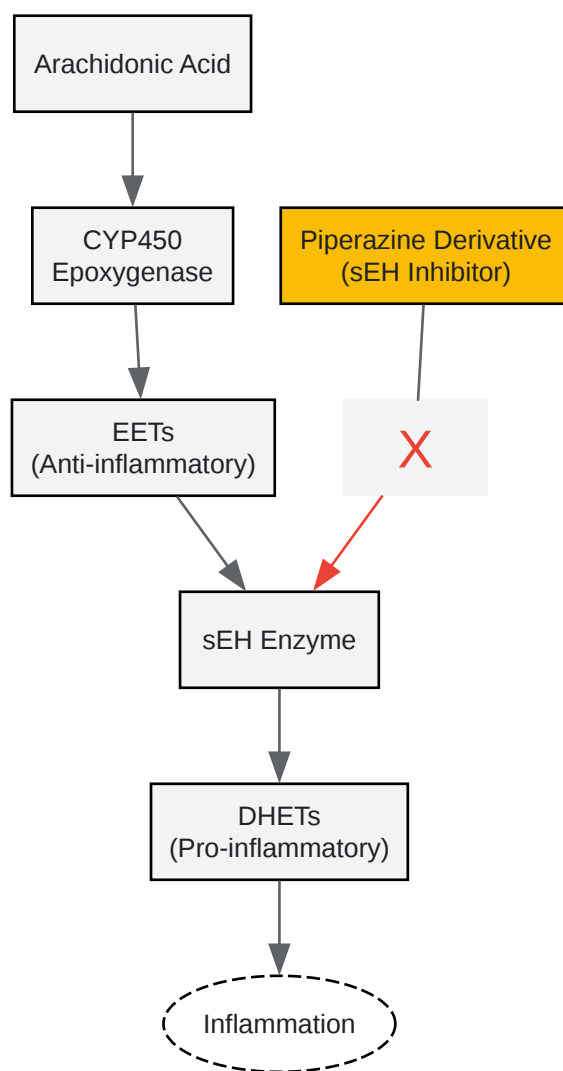
Anti-inflammatory Agents: sEH Inhibition

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for treating inflammatory disorders. This enzyme degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).

[14]* Key Findings:

- Piperazine amide derivatives of chromone-2-carboxylic acid were identified as novel sEH inhibitors. [14] * Compound 7, a chromone-2-amide derivative, displayed concentration-dependent inhibition of human sEH with an IC50 of $1.75 \mu\text{M}$, establishing it as a promising lead structure.

[14]sEH Inhibition and Anti-inflammatory Action



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Caption: Inhibition of sEH by piperazine derivatives increases anti-inflammatory EETs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis Protocol: General Amide Coupling

1[14]. Activation: Dissolve the carboxylic acid (1.1 eq) in dichloromethane (DCM). Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq). 2. Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10-15 minutes to activate the carboxylic acid. 3.

Coupling: Add the desired piperazine derivative (1.0 eq) to the mixture. 4. Reaction: Allow the reaction to stir overnight at room temperature. 5. Work-up: Partition the mixture between DCM and a 5% NaHCO₃ aqueous solution. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. 6. Purification: Purify the crude product by flash column chromatography.

Biological Assay Protocol: Cholinesterase Inhibition (Modified Ellman's Method)

1[8]. Reagents: Prepare solutions of acetylthiocholine iodide (ATChI) and S-butyrylthiocholine chloride (BTChCl) as substrates, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., Tris-HCl, pH 8.0). 2. Enzyme and Inhibitor Preparation: Prepare stock solutions of *Electrophorus electricus* AChE, equine serum BChE, and the test compounds (piperazine-2-carboxylic acid derivatives) in buffer. 3. Assay Procedure: In a 96-well plate, add buffer, DTNB solution, test compound solution (at various concentrations), and enzyme solution. Pre-incubate for 15 minutes at a controlled temperature (e.g., 37°C). 4. Reaction Initiation: Initiate the reaction by adding the substrate solution (ATChI for AChE, BTChCl for BChE). 5. Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity. 6. Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting inhibition percentage against inhibitor concentration. Determine the inhibition constant (K_i) and mechanism using Lineweaver-Burk plots.

Conclusion

Piperazine-2-carboxylic acid and its derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. The scaffold's amenability to synthetic modification has enabled the development of potent and selective agents against a wide range of biological targets. The data presented herein highlight significant advances in the application of these derivatives as anti-Alzheimer's, antiviral, anticancer, and anti-inflammatory agents. The detailed protocols and mechanistic diagrams serve as a practical guide for researchers aiming to design and evaluate novel therapeutics based on this privileged core structure. Future research will likely focus on further optimizing the pharmacokinetic properties and exploring new therapeutic applications for this remarkable chemical entity.

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